1-[2-(4-Bromo-butoxy)-phenyl]-ethanone
Description
1-[2-(4-Bromo-butoxy)-phenyl]-ethanone is an acetophenone derivative featuring a 4-bromo-butoxy substituent at the 2-position of the phenyl ring and an acetyl group (-COCH₃) at the 1-position. Its molecular formula is C₁₂H₁₅BrO₂, with a calculated molecular weight of 271.16 g/mol.
Properties
CAS No. |
3439-74-5 |
|---|---|
Molecular Formula |
C12H15BrO2 |
Molecular Weight |
271.15 g/mol |
IUPAC Name |
1-[2-(4-bromobutoxy)phenyl]ethanone |
InChI |
InChI=1S/C12H15BrO2/c1-10(14)11-6-2-3-7-12(11)15-9-5-4-8-13/h2-3,6-7H,4-5,8-9H2,1H3 |
InChI Key |
ZCLNIWFFYVUJKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCCCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Bromo-butoxy)-phenyl]-ethanone typically involves the reaction of 4-bromo-1-butanol with 2-hydroxyacetophenone. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity 1-[2-(4-Bromo-butoxy)-phenyl]-ethanone.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Bromo-butoxy)-phenyl]-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl ethanone derivatives.
Scientific Research Applications
1-[2-(4-Bromo-butoxy)-phenyl]-ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(4-Bromo-butoxy)-phenyl]-ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features, molecular weights, and applications of 1-[2-(4-Bromo-butoxy)-phenyl]-ethanone and its analogs:
Key Observations:
- Polarity and Solubility : The 4-bromo-butoxy group in the target compound enhances lipophilicity compared to hydroxyl () or methoxy () analogs. This property may influence its solubility in organic solvents and membrane permeability in biological systems.
- Reactivity: Bromine substituents on the acetyl group (e.g., 2-Bromo-1-(4-hydroxyphenyl)ethanone) increase electrophilicity, favoring nucleophilic attacks. In contrast, the bromine in the butoxy chain of the target compound may participate in alkylation or elimination reactions .
- Thermal Stability : Longer alkoxy chains (e.g., butoxy) generally lower melting points compared to shorter substituents (e.g., methoxy). However, experimental data for the target compound is lacking.
Stability and Reactivity
- Hydrolytic Stability : The bromo-butoxy group may hydrolyze under acidic or basic conditions to form a hydroxybutoxy derivative, whereas methoxy or hydroxyl analogs are more resistant to such degradation.
- Nucleophilic Substitution: The terminal bromine in the butoxy chain offers a reactive site for substitutions (e.g., with amines or thiols), a feature absent in simpler analogs like 1-(4-bromophenyl)ethanone .
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